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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two prominent RORγt inhibitors, GSK805 and TMP778. This analysis

is supported by experimental data to inform strategic decisions in the development of

therapeutics targeting RORγt-mediated inflammatory diseases.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcriptional

regulator crucial for the differentiation and function of T helper 17 (Th17) cells.[1] These cells

play a significant role in the pathogenesis of various autoimmune and inflammatory diseases,

making RORγt a compelling therapeutic target. This guide focuses on a comparative analysis

of two small molecule inhibitors of RORγt: GSK805 and TMP778.

At a Glance: Key Differences
Feature GSK805 TMP778

Potency (pIC50) 8.4 (RORγ)
Not explicitly defined in pIC50,

but potent

In Vitro Th17 Inhibition More potent than TMP778
Potent inhibitor of Th17

differentiation

In Vivo Efficacy
Orally bioavailable and

effective in EAE models

Effective in EAE and EAU

models via subcutaneous

injection

Administration Route Oral[2] Subcutaneous[2][3]
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In-Depth Performance Analysis
In Vitro Potency and Selectivity
GSK805 has been identified as a highly potent RORγt inhibitor with a pIC50 value of 8.4 for

RORγ.[4] In direct comparative studies, GSK805 demonstrated superior potency in inhibiting

IL-17 production from differentiating Th17 cells compared to TMP778. Specifically, a 0.5 μM

concentration of GSK805 showed comparable IL-17 inhibition to 2.5 μM of TMP778.[2]

TMP778 is also a potent and selective RORγt inverse agonist.[5] While a direct pIC50 is not

readily available in the compared literature, its efficacy in blocking mouse and human Th17 cell

differentiation in vitro is well-documented.[5]

In Vivo Efficacy in Preclinical Models
A key differentiator between the two inhibitors is their route of administration and bioavailability.

GSK805 is orally active and has demonstrated efficacy in a mouse model of experimental

autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[2][4] Daily oral

administration of GSK805 at 10 mg/kg was shown to ameliorate the severity of EAE.[2]

Furthermore, studies in other inflammatory models have shown that oral GSK805 can reduce

the frequency of IL-17A and IL-22-producing Th17 cells.[6]

TMP778, while also effective in vivo, is administered subcutaneously.[2][3] In the EAE model,

subcutaneous injections of TMP778 have been shown to delay disease onset and reduce

severity.[1] It has also demonstrated efficacy in a model of experimental autoimmune uveitis

(EAU), where it suppressed both Th17 and, unexpectedly, Th1 responses.[3][7]

Quantitative Data Summary
Table 1: In Vitro Inhibition of IL-17 Production in Differentiating Th17 Cells[2]

Compound Concentration
Comparable IL-17
Inhibition

GSK805 0.5 µM Yes

TMP778 2.5 µM Yes
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Table 2: In Vivo Efficacy in EAE Model

Compound
Administration
Route

Dosage Outcome Reference

GSK805 Oral 10 mg/kg, daily
Ameliorated

disease severity
[2]

TMP778 Subcutaneous
200 µ g/injection

, twice daily

Delayed disease

onset and

reduced severity

[2]

Experimental Methodologies
Th17 Cell Differentiation and Intracellular Cytokine
Staining
This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th17 cells and the

subsequent analysis of cytokine production.

Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from the spleens and lymph

nodes of mice using magnetic-activated cell sorting (MACS) technology.

T Cell Activation and Differentiation: Isolated naïve CD4+ T cells are cultured in 96-well

plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is

supplemented with a cocktail of cytokines to induce Th17 polarization, including TGF-β and

IL-6, along with anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates. The

inhibitors (GSK805 or TMP778) or DMSO as a vehicle control are added at the beginning of

the culture.

Cell Culture: The cells are incubated for 4 days at 37°C in a humidified incubator with 5%

CO2.

Restimulation and Intracellular Staining: On day 4, cells are restimulated for 4-5 hours with a

cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein

transport inhibitor (like Brefeldin A or Monensin). After restimulation, cells are harvested and

stained for surface markers (e.g., CD4). Subsequently, the cells are fixed and permeabilized
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to allow for intracellular staining with fluorescently labeled antibodies against IL-17 and IFN-

γ.

Flow Cytometry Analysis: The percentage of cytokine-producing cells is determined by flow

cytometry.

Experimental Autoimmune Encephalomyelitis (EAE)
Model
The EAE model is a widely used in vivo model for studying T cell-mediated autoimmune

diseases of the central nervous system, such as multiple sclerosis.

Induction of EAE: EAE is induced in C57BL/6 mice by subcutaneous immunization with an

emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete

Freund's Adjuvant (CFA). On the day of immunization and two days later, mice receive an

intraperitoneal injection of pertussis toxin.

Inhibitor Administration:

GSK805: Administered orally once daily at a dose of 10 mg/kg, starting from the day of

immunization.[2]

TMP778: Administered subcutaneously twice daily with 200 µg per injection, starting from

the day of immunization.[2]

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0

to 5, where 0 represents no clinical signs and 5 represents a moribund state.

Immunological Analysis: At the end of the experiment, cells can be isolated from the central

nervous system and spleen to analyze the frequency of Th17 and other immune cells by flow

cytometry.

Visualizing the Mechanisms
RORγt Signaling and Inhibition
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Caption: RORγt signaling pathway and the point of inhibition by GSK805 and TMP778.
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Comparative Experimental Workflow
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Caption: Comparative workflow for in vitro and in vivo evaluation of RORγt inhibitors.

Conclusion
Both GSK805 and TMP778 are effective inhibitors of RORγt with demonstrated efficacy in

preclinical models of autoimmune disease. The primary advantages of GSK805 lie in its higher

in vitro potency and, most significantly, its oral bioavailability, which is a critical factor for clinical

development. TMP778, while requiring subcutaneous administration, has also shown strong

efficacy and has been instrumental in elucidating the in vivo roles of RORγt. The choice

between these or similar inhibitors for further development will likely depend on a

comprehensive assessment of their pharmacokinetic profiles, safety, and efficacy in specific
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disease contexts. This guide provides a foundational comparison to aid researchers in this

critical decision-making process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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